2-(4-ethoxyphenyl)-1H-indole
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Overview
Description
2-(4-Ethoxyphenyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various cellular targets . For instance, a compound structurally related to 2-(4-ethoxyphenyl)-1H-indole, known as Hoechst 33342 dye, has been observed to bind to DNA . Another compound, referred to as feeblin, has been found to interact with the SLC15A4-TASL adapter module, disrupting the TLR7/8-IRF5 signaling pathway .
Mode of Action
For example, feeblin, a compound structurally related to this compound, binds to a lysosomal outward-open conformation of SLC15A4, leading to degradation of TASL . This results in the interruption of the TLR7/8-IRF5 signaling pathway and prevention of downstream proinflammatory responses .
Biochemical Pathways
For instance, feeblin disrupts the TLR7/8-IRF5 signaling pathway .
Result of Action
For example, feeblin’s action leads to the degradation of TASL, interrupting the TLR7/8-IRF5 signaling pathway and preventing downstream proinflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenylhydrazine and an appropriate indole precursor.
Condensation Reaction: The 4-ethoxyphenylhydrazine is then condensed with the indole precursor under acidic or basic conditions to form the desired product.
Cyclization: The intermediate product undergoes cyclization to form the indole ring system, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions: 2-(4-ethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(4-ethoxyphenyl)-1H-indoline.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2-Phenyl-1H-indole: Lacks the ethoxy group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)-1H-indole: Features a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
2-(4-Chlorophenyl)-1H-indole: Contains a chlorine substituent, which can significantly alter its chemical behavior and biological activity.
Uniqueness: 2-(4-ethoxyphenyl)-1H-indole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-18-14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)17-16/h3-11,17H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFYFHAXIUFLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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